1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride involves several steps. One common method includes the reaction of 4-ethylphenol with epichlorohydrin to form 4-ethylphenoxypropan-2-ol. This intermediate is then reacted with ammonia to produce 1-Amino-3-(4-ethylphenoxy)propan-2-ol. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets. For example, it can act as a beta-adrenergic receptor antagonist, blocking the effects of epinephrine and norepinephrine. This inhibition leads to a decrease in intracellular cAMP levels, affecting various physiological processes.
Comparison with Similar Compounds
1-Amino-3-(4-ethylphenoxy)propan-2-ol hydrochloride can be compared with similar compounds such as:
Betaxolol Hydrochloride: Both compounds act as beta-adrenergic receptor antagonists, but Betaxolol Hydrochloride is more commonly used in clinical settings.
Propranolol Hydrochloride: Another beta-blocker with similar properties but different pharmacokinetics and pharmacodynamics.
The uniqueness of this compound lies in its specific molecular structure, which may offer distinct advantages in certain research applications .
Properties
IUPAC Name |
1-amino-3-(4-ethylphenoxy)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12;/h3-6,10,13H,2,7-8,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSZXCVBRZMEOP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.